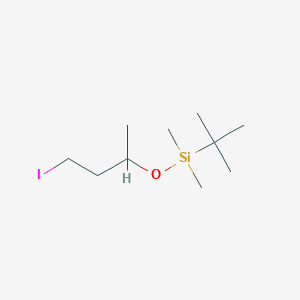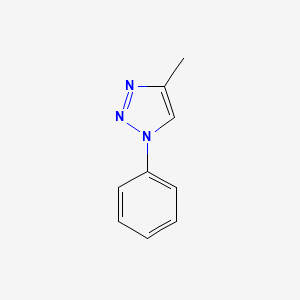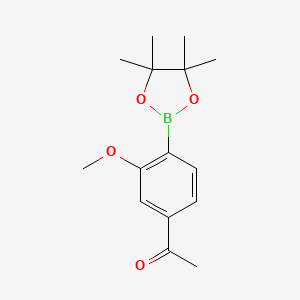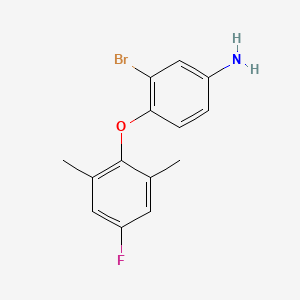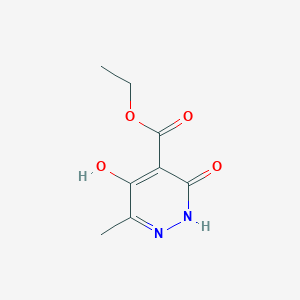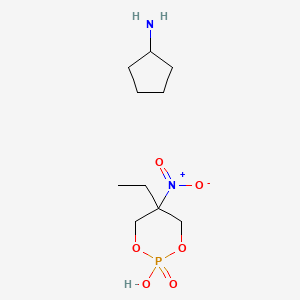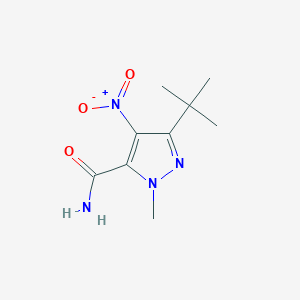
2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an aminomethyl group, a fluoro group, and a trifluoromethyl group attached to a phenol ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-fluoro-4-(trifluoromethyl)phenol, with an aminomethylating agent. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the direct aminomethylation of 6-fluoro-4-(trifluoromethyl)phenol using formaldehyde and ammonia or a primary amine under acidic conditions. This method may require a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine. Substitution reactions can lead to various substituted phenol derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in nucleophilic or electrophilic interactions. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)phenol
- 6-Fluoro-4-(trifluoromethyl)phenol
- 2-(Aminomethyl)-4-(trifluoromethyl)phenol
Uniqueness
2-(Aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol is unique due to the specific combination of functional groups attached to the phenol ring. The presence of both fluoro and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H7F4NO |
|---|---|
Poids moléculaire |
209.14 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-fluoro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F4NO/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2,14H,3,13H2 |
Clé InChI |
MFLBWSMAPIWOAT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CN)O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


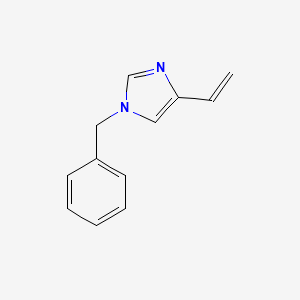

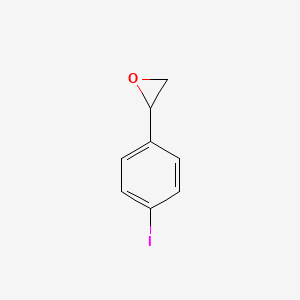
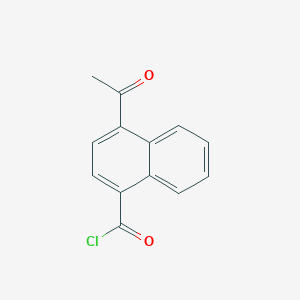
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
